molecular formula C20H20N2O8 B11970059 Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate CAS No. 14754-37-1

Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate

Cat. No.: B11970059
CAS No.: 14754-37-1
M. Wt: 416.4 g/mol
InChI Key: AFAXEAQCHJBOFR-UHFFFAOYSA-N
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Description

Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate is a complex heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[1,2-a]benzimidazole derivatives, including Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate, typically involves the condensation of aromatic aldehydes with keto esters in the presence of N,N’-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a reagent . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of such compounds often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[1,2-a]benzimidazole derivatives, such as:

Uniqueness

Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. These unique attributes make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

14754-37-1

Molecular Formula

C20H20N2O8

Molecular Weight

416.4 g/mol

IUPAC Name

tetramethyl 5-methyl-4aH-pyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C20H20N2O8/c1-21-10-8-6-7-9-11(10)22-15(20(26)30-5)13(18(24)28-3)12(17(23)27-2)14(16(21)22)19(25)29-4/h6-9,16H,1-5H3

InChI Key

AFAXEAQCHJBOFR-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(=C(C(=C(N2C3=CC=CC=C31)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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